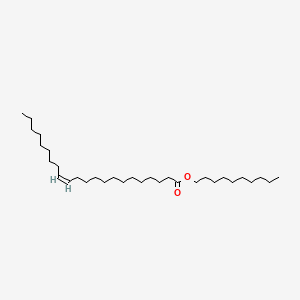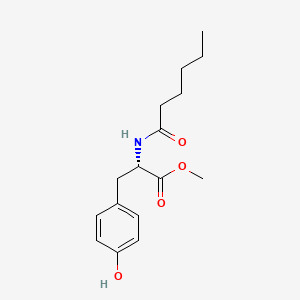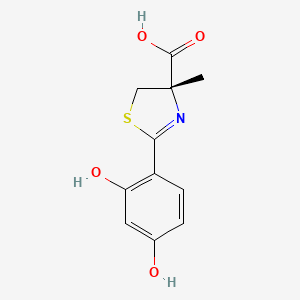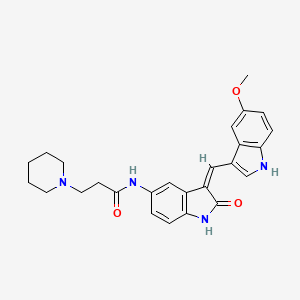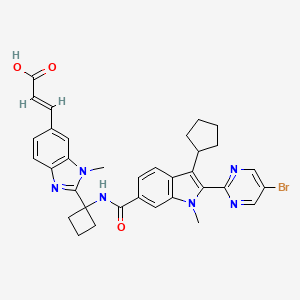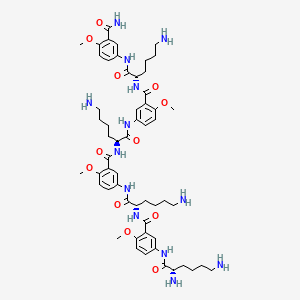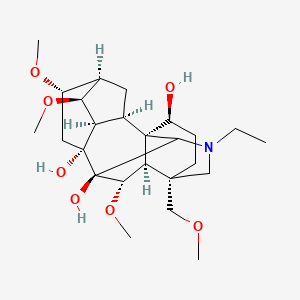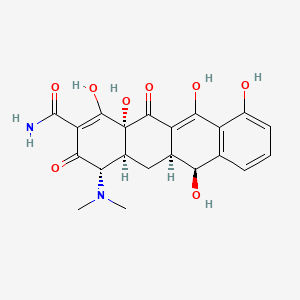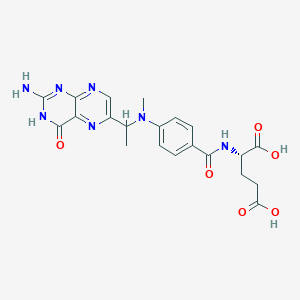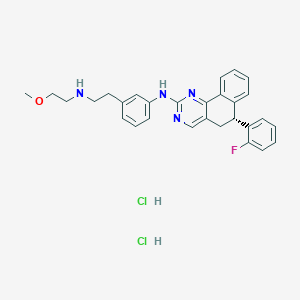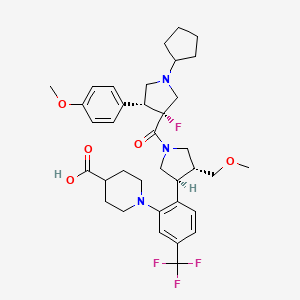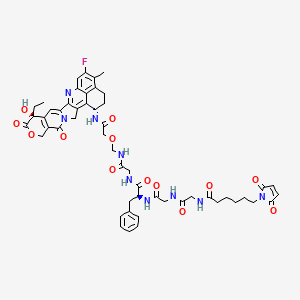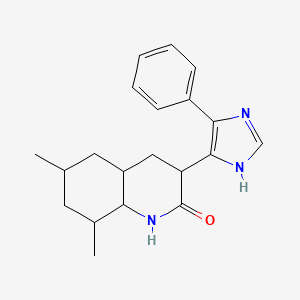
6,8-二甲基-3-(4-苯基-1H-咪唑-5-基)-3,4,4a,5,6,7,8,8a-八氢-1H-喹啉-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one” is a part of the Screening Compounds and Building Blocks . It has been found to promote the expression and activity of alkaline phosphatase in murine cells that are bipotential for myogenic and osteoblastogenic differentiation .
科学研究应用
受体亲和力和酶抑制
- 受体结合和酶活性: 与6,8-二甲基-3-(4-苯基-1H-咪唑-5-基)-3,4,4a,5,6,7,8,8a-八氢-1H-喹啉-2-酮结构相关的化合物,特别是八氢-异喹啉-2(1H)-基-烷基衍生物,显示出对5-羟色胺和多巴胺受体的结合亲和力,并对磷酸二酯酶PDE4B1和PDE10A表现出抑制活性。这表明在研究受体和酶相互作用方面具有潜力 (Zagórska等,2016)。
腐蚀抑制
- 腐蚀抑制性能: 喹啉衍生物已被研究其腐蚀抑制性能。例如,某些喹啉衍生物在酸性介质中表现出作为腐蚀抑制剂的有效性,这表明类似化合物在材料科学和工程中的潜在应用 (Dkhireche et al., 2020)。
抗微生物应用
- 抗微生物活性: 一些含有喹啉基团的新型5-咪唑酮,与所讨论的化学物质结构相关,表现出显著的抗微生物活性。这意味着这类化合物在新型抗微生物剂开发中的潜在应用 (Idrees et al., 2018)。
催化和合成
- 催化应用: 6,8-二甲基-3-(4-苯基-1H-咪唑-5-基)-3,4,4a,5,6,7,8,8a-八氢-1H-喹啉-2-酮及其衍生物可能被用于催化,考虑到表现出在反应中具有催化活性的喹啉衍生物的合成,如乙烯寡聚化反应 (Wang et al., 2009)。
属性
IUPAC Name |
6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-12-8-13(2)17-15(9-12)10-16(20(24)23-17)19-18(21-11-22-19)14-6-4-3-5-7-14/h3-7,11-13,15-17H,8-10H2,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAOYCHWBFMLGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C1)CC(C(=O)N2)C3=C(N=CN3)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75588588 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

